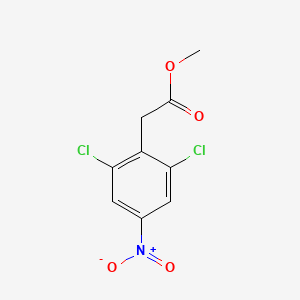

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2,6-dichloro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)4-6-7(10)2-5(12(14)15)3-8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXKZLNFKXTYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2,6-Dichlorophenol

The foundational step in synthesizing methyl 2-(2,6-dichloro-4-nitrophenyl)acetate involves introducing the nitro group at the para position relative to the hydroxyl group in 2,6-dichlorophenol. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing chlorine atoms at positions 2 and 6 direct electrophilic substitution to position 4, yielding 2,6-dichloro-4-nitrophenol. Key considerations include:

Esterification with Methyl Chloroacetate

The phenolic oxygen of 2,6-dichloro-4-nitrophenol undergoes nucleophilic acyl substitution with methyl chloroacetate in the presence of sodium methoxide (NaOMe). This reaction, adapted from the synthesis of Diclofenac intermediates, proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic carbonyl carbon of methyl chloroacetate (ClCH₂COOCH₃). The mechanism follows an Sₙ2 pathway, displacing chloride and forming the ester bond.

Optimized Conditions :

- Solvent System : Toluene or ethyl acetate/methanol (1:9 v/v) enhances reaction homogeneity and minimizes byproduct formation.

- Base Selection : Sodium methoxide (1.2 equivalents) ensures complete phenoxide formation while avoiding over-alkylation.

- Reaction Time : 6–12 hours at 30–50°C achieves >95% conversion, as monitored by thin-layer chromatography (TLC).

Process Optimization and Scalability

One-Pot Reaction Design

Recent advancements propose a one-pot methodology combining nitration and esterification, reducing intermediate isolation steps. In this approach:

- In Situ Nitration : 2,6-Dichlorophenol is nitrated directly in a mixture of HNO₃/H₂SO₄, followed by neutralization with aqueous NaHCO₃.

- Solvent Exchange : The aqueous layer is extracted with ethyl acetate, and the organic phase is concentrated to yield crude 2,6-dichloro-4-nitrophenol.

- Esterification : Methyl chloroacetate and NaOMe are added to the toluene solution, enabling continuous processing.

Advantages :

Solvent and Additive Screening

Systematic solvent optimization, as demonstrated in the RSC supporting information, highlights ethyl acetate/methanol (1:9) as optimal for minimizing side products like carboxylic acids (e.g., 2-(2,6-dichloro-4-nitrophenyl)acetic acid). Additives such as potassium permanganate (KMnO₄) are avoided to prevent oxidation of the methyl ester to carboxylic acid.

Purification and Characterization

Column Chromatography

The crude product is adsorbed onto activated silica gel and purified via gradient elution (hexane/ethyl acetate 9:1 to 7:3). This step removes residual dichlorophenol and methyl chloroacetate, yielding >99% pure ester.

Spectroscopic and Crystallographic Analysis

- ¹H NMR : Key signals include a singlet for the methyl ester (δ 3.72 ppm) and aromatic protons (δ 8.25–8.45 ppm).

- X-Ray Diffraction : Crystallographic data (e.g., space group P2₁/n, unit cell parameters a = 11.5523 Å, b = 16.120 Å) confirm the planar geometry of the aryl ring and ester moiety.

Industrial-Scale Considerations

Halogen Interchange Mitigation

Early synthetic routes using copper catalysts suffered from bromine-chlorine interchange, introducing impurities. Modern protocols replace copper with sodium methoxide, eliminating halogen exchange and improving product purity.

Waste Management

- Acid Neutralization : Spent HNO₃/H₂SO₄ is quenched with aqueous NaOH, forming innocuous sodium nitrate and sulfate salts.

- Solvent Recovery : Toluene and ethyl acetate are distilled and reused, aligning with green chemistry principles.

Alternative Synthetic Routes

Friedel-Crafts Acylation

While theoretically viable, Friedel-Crafts acylation of 2,6-dichloro-4-nitrobenzene with acetyl chloride faces challenges due to the deactivating nitro group, which reduces electrophilic substitution reactivity. Yields remain <20%, rendering this route impractical.

Carboxylic Acid Esterification

Saponification of pre-formed 2-(2,6-dichloro-4-nitrophenyl)acetic acid with methanol and H₂SO₄ achieves moderate yields (65–70%) but requires additional steps for acid synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2,6-dichloro-4-aminophenyl)acetate.

Substitution: Products depend on the nucleophile used, such as Methyl 2-(2,6-diamino-4-nitrophenyl)acetate when using an amine.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate has been studied for its potential as a pharmaceutical agent due to its biological activity:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anticancer Effects : It has demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HT-29 (colon cancer) | 7.8 |

Agrochemicals

The compound's unique structural features make it suitable for developing pesticides and herbicides. Its chlorinated and nitro-substituted structure enhances its reactivity and efficacy against agricultural pests.

Chemical Reactions

This compound serves as an intermediate in various organic syntheses, facilitating the formation of more complex molecules through chemical transformations such as:

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against clinical isolates of bacteria, demonstrating significant inhibition and supporting its potential as an antimicrobial agent.

- Cytotoxicity Evaluation : Research reported in Cancer Letters highlighted the cytotoxic effects on various cancer cell lines, reinforcing its potential for further development in cancer therapy.

- Inflammation Model Study : In vivo studies indicated that this compound could reduce inflammation markers in animal models, suggesting therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituent positions, functional groups, and molecular complexity:

Key Observations :

- Substituent Effects: The 2,6-dichloro-4-nitro substitution pattern is conserved in analogs like Disperse Orange 30 but combined with azo groups for dye applications.

Insights :

- Synthetic Complexity : Disperse Orange 30 requires multi-step diazo coupling, increasing production costs compared to direct nitration routes for the parent compound .

- Thermal Stability: The rigid crystal lattice of this compound (monoclinic system) enhances stability under storage, whereas azo dyes degrade at high temperatures .

Biological Activity

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate is an organic compound with significant biological activity, particularly in the fields of antimicrobial and insecticidal applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₉H₇Cl₂N O₄

- Molecular Weight : 264.06 g/mol

- Structure : The compound features a nitrophenyl group at the 2-position of an acetate moiety, with chlorine substituents at the 2 and 6 positions of the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 6.3 μM, indicating strong antibacterial potential .

The compound's effectiveness is attributed to its structural features, which enhance its interaction with bacterial cell membranes and enzymes.

Insecticidal Activity

The compound also demonstrates insecticidal properties , making it a candidate for agricultural applications. Its dual halogen substitution increases lipophilicity, which may improve its ability to penetrate insect cuticles and exert toxic effects.

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with biological targets such as enzymes involved in cellular metabolism. Understanding these interactions is crucial for optimizing its efficacy and safety in therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

- Nucleophilic Substitution : Utilizing suitable nucleophiles to replace chlorine atoms.

- Esterification Reactions : Combining acetic acid derivatives with appropriate chlorinated phenols.

These methods allow for flexibility in synthesis depending on available reagents and desired purity.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-nitrophenylacetate | C₉H₉N O₄ | Lacks chlorine substituents |

| Ethyl 2-(4-chlorophenyl)acetate | C₉H₁₁Cl O₂ | Different halogen substitution |

| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | Contains trifluoromethyl group |

This compound's unique arrangement of chlorine and nitro groups significantly influences its biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Research : Investigations into its use as a precursor for developing novel antimicrobial agents.

- Agricultural Applications : Evaluations of its effectiveness as an insecticide against specific pest species.

These findings underscore the compound's versatility and relevance in both industrial and research settings .

Q & A

Q. What crystallographic methods are used to determine the molecular structure of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate?

The compound’s crystal structure is resolved via single-crystal X-ray diffraction at 296 K. Key parameters include:

- Space group: P21/n (monoclinic system).

- Unit cell dimensions: a = 8.9527(5) Å , b = 9.5121(5) Å , c = 20.897(1) Å , β = 94.543(1)° .

- Data refinement uses SHELXL-97 for anisotropic displacement parameters and hydrogen bonding analysis, achieving an R factor of 0.034 .

Methodological note: Data collection with Bruker APEX2/SAINT and absorption correction via SADABS ensure accuracy .

Q. How are bond lengths and angles validated in this compound’s structure?

Bond parameters are derived from high-resolution X-ray data (MoKα radiation, λ = 0.71073 Å). For example:

- C–Cl bond lengths : 1.735–1.746 Å (consistent with typical aryl chlorides).

- C–N (nitro group) bonds : 1.452–1.467 Å, reflecting resonance stabilization .

Validation involves cross-checking against SHELXL’s internal libraries and comparing with similar nitroaromatic compounds .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice?

The packing is governed by C–H⋯O hydrogen bonds and Cl⋯π interactions :

Q. How do substituents influence molecular geometry and electronic structure?

The 2,6-dichloro-4-nitro substituents induce steric strain and electronic effects:

- Nitro group planarity : Dihedral angle of −18.1(3)° with the benzene ring, indicating partial conjugation disruption.

- Chloro substituents : Increase C–C bond angles at the 2- and 6-positions to 123.43(18)° (vs. 120° in unsubstituted benzene) .

Advanced analysis: Density Functional Theory (DFT) calculations (not in evidence) could further quantify substituent effects on electron density.

Q. How are data contradictions resolved during refinement?

Discrepancies in anisotropic displacement parameters or hydrogen bonding distances are addressed by:

- SHELXL constraints : Restraining bond lengths/angles to chemically reasonable values.

- Twinned data handling : Using SHELXE for iterative phasing and WinGX for validation .

Example: The O3⋯H5 interaction (2.77 Å) was refined using a riding model with fixed isotropic displacement parameters .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.